6-(Furan-2-yl)pyridine-3-carboxylicacidhydrochloride
Description
6-(Furan-2-yl)pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound combining a pyridine core substituted at the 3-position with a carboxylic acid group and at the 6-position with a furan ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.
Properties
Molecular Formula |
C10H8ClNO3 |
|---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
6-(furan-2-yl)pyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H7NO3.ClH/c12-10(13)7-3-4-8(11-6-7)9-2-1-5-14-9;/h1-6H,(H,12,13);1H |
InChI Key |
RJCBKPJLGSSYLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=C2)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route Overview
The synthesis of 6-(Furan-2-yl)pyridine-3-carboxylic acid hydrochloride typically involves:
- Formation of the pyridine ring substituted with a carboxylic acid group at the 3-position.
- Introduction of the furan-2-yl substituent at the 6-position of the pyridine ring.
- Conversion of the free acid to its hydrochloride salt for improved stability and isolation.
Key synthetic approaches include Claisen condensation, coupling reactions, and salt formation.
Claisen Condensation-Based Synthesis
One of the documented methods for synthesizing related heterocyclic keto-enol compounds involves Claisen condensation between ethyl heterocycle-2-carboxylates and ketone derivatives in the presence of sodium in toluene at low temperature (0 °C). The reaction mixture is neutralized with acetic acid to pH 5.5, and the product is purified by silica gel chromatography using dichloromethane/methanol eluents. This approach yields keto-enol derivatives that can be further transformed into carboxylic acid salts, including hydrochlorides.
| Step | Reagents/Conditions | Description | Yield & Notes |
|---|---|---|---|
| Claisen condensation | Ethyl heterocycle-2-carboxylate, sodium in toluene, ketone derivative, 0 °C | Formation of keto-enol intermediate | Acceptable yields; anticonformation isomers formed |
| Neutralization | Acetic acid to pH 5.5 | Quenching reaction and facilitating isolation | Product filtered and purified by chromatography |
| Purification | Silica gel, CH2Cl2/MeOH eluent | Isolation of pure product | Suitable for further modification |
Coupling Reactions Using Carbonyldiimidazole Activation
Another method involves activation of 2-furancarboxylic acid with 1,1'-carbonyldiimidazole in tetrahydrofuran, followed by coupling with amines or other nucleophiles to form amide or ester intermediates. This method is useful for building complex heterocyclic frameworks and can be adapted for pyridine-furan linked compounds. The reaction is typically carried out at room temperature for about 1 hour, followed by workup with aqueous acid and organic extraction.
| Step | Reagents/Conditions | Description | Yield & Notes |
|---|---|---|---|
| Activation | 2-furancarboxylic acid, carbonyldiimidazole, THF, room temperature, 1 hour | Formation of activated ester intermediate | Efficient activation for coupling |
| Coupling | Nucleophile (e.g., amine), room temperature | Formation of amide or ester linkage | High yield, mild conditions |
| Workup | Dilute hydrochloric acid, ethyl acetate extraction | Isolation of product | Purification via washing and drying |
Hydrolysis and Salt Formation
The free acid intermediate can be converted into its hydrochloride salt by treatment with hydrochloric acid in suitable solvents such as methanol or ethanol. This step improves compound stability and crystallinity, facilitating isolation and characterization. Hydrolysis of ester intermediates to free acids is performed using alkali metal hydroxides (e.g., lithium hydroxide) in alcoholic solvents at 40–70 °C for 5–10 hours, followed by acidification with hydrochloric acid to precipitate the hydrochloride salt.
| Step | Reagents/Conditions | Description | Yield & Notes |
|---|---|---|---|
| Hydrolysis | Lithium hydroxide, ethanol, 40–70 °C, 5–10 h | Conversion of ester to free acid | High conversion efficiency |
| Acidification | Hydrochloric acid aqueous solution | Formation of hydrochloride salt | Precipitation of salt for isolation |
| Isolation | Filtration, washing, drying | Purification of hydrochloride salt | High purity product |
Use of Coupling Agents for Amide Formation
For derivatives involving amide linkages, coupling agents such as N,N'-dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride are employed to activate carboxylic acids toward nucleophilic attack by amines. Alternative methods include formation of active esters using pentafluorophenyl trifluoroacetate or diethyl cyanophosphate. These activated intermediates react with diamine compounds in inert solvents at temperatures ranging from -78 °C to 150 °C in the presence of bases like triethylamine or pyridine.
| Coupling Agent | Typical Conditions | Advantages | Notes |
|---|---|---|---|
| N,N'-dicyclohexylcarbodiimide | Room temperature, inert solvent | Efficient activation | Requires removal of dicyclohexylurea byproduct |
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | Mild conditions, aqueous or organic media | Water-soluble byproducts | Suitable for sensitive substrates |
| Pentafluorophenyl trifluoroacetate | Low temperature, inert atmosphere | Formation of stable active esters | Useful for selective coupling |
| Diethyl cyanophosphate (Shioiri method) | Mild temperature, inert solvent | High reactivity | Requires careful handling |
Summary Table of Key Preparation Parameters
| Preparation Step | Reagents/Solvents | Temperature Range | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Claisen condensation | Ethyl heterocycle-2-carboxylate, sodium, toluene | 0 °C | Several hours | Moderate to high | Produces keto-enol intermediates |
| Activation with carbonyldiimidazole | 2-furancarboxylic acid, THF | Room temperature | 1 hour | High | Prepares activated esters |
| Hydrolysis | Lithium hydroxide, ethanol | 40–70 °C | 5–10 hours | High | Converts esters to acids |
| Salt formation | Hydrochloric acid, methanol | Room temperature | 1–2 hours | High | Isolates hydrochloride salt |
| Amide coupling | Carbodiimides, active esters | -78 °C to 150 °C | Several hours | High | Forms amide bonds |
Research Findings and Analysis
- The Claisen condensation route is favored for constructing the pyridine-furan framework due to its mild conditions and good yields of keto-enol intermediates that can be further manipulated.
- Activation of carboxylic acids via carbonyldiimidazole or carbodiimide coupling agents allows for efficient formation of amide or ester bonds, essential in modifying the compound for specific applications.
- Hydrolysis and salt formation steps are critical for obtaining the stable hydrochloride salt form, which enhances the compound’s handling and storage properties.
- Reaction solvents such as tetrahydrofuran, toluene, and ethanol are commonly employed due to their inertness and ability to dissolve reactants and intermediates effectively.
- Reaction temperatures are generally moderate, avoiding harsh conditions that could degrade the furan ring or pyridine moiety.
- Purification techniques including silica gel chromatography and recrystallization from dilute alcohol-water mixtures yield high-purity products suitable for further research or application.
Scientific Research Applications
6-(Furan-2-yl)pyridine-3-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 6-(Furan-2-yl)pyridine-3-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets. The furan and pyridine rings can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences and similarities between 6-(furan-2-yl)pyridine-3-carboxylic acid hydrochloride and related pyridine derivatives:
Key Observations:
- Substituent Diversity: The 6-position substituent varies significantly, with furan, trifluoromethoxy, and alkylamino groups influencing electronic properties and steric bulk. Furan’s oxygen atom may enhance π-π stacking in drug-receptor interactions compared to fluorine’s electronegativity .
- Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for bioavailability in pharmaceuticals.
- Functional Groups : Carboxylic acid moieties enable conjugation or salt formation, while esters (e.g., ) serve as prodrugs or intermediates.
Q & A
Q. What are the recommended synthetic routes for 6-(furan-2-yl)pyridine-3-carboxylic acid hydrochloride, and how can intermediates be characterized?
- Methodological Answer : A common approach involves coupling furan-2-carboxylic acid derivatives with pyridine precursors. For example, amide coupling (e.g., HATU-mediated) between furan-2-carboxamide and substituted pyridine esters, followed by acid hydrolysis and HCl salt formation . Key intermediates (e.g., ethyl esters) should be characterized via -/-NMR to confirm regiochemistry and purity. HPLC (C18 column, 0.1% TFA in water/acetonitrile) can monitor reaction progress .
Q. How can researchers confirm the protonation state of the pyridine nitrogen in this compound?
- Methodological Answer : X-ray crystallography is definitive for identifying protonation states. For example, Cambridge Structural Database (CSD) surveys show that pyridine nitrogen protonation in similar compounds leads to distinct hydrogen-bonding patterns (e.g., N–H···Cl interactions in hydrochloride salts) . Alternative methods include -NMR titration (shift in pyridine proton signals upon protonation) and IR spectroscopy (N–H stretch ~2500 cm) .
Q. What solubility and stability considerations are critical for handling this compound?
- Methodological Answer : Solubility in polar solvents (e.g., DMSO, methanol) is typical for pyridine-carboxylic acid hydrochlorides. Stability tests under varying pH (1–7) and temperatures (4°C to 40°C) are recommended. For example, analogs like 2-methyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride degrade in basic conditions (>pH 9), forming free carboxylic acids . Use argon-purged vials for long-term storage to prevent oxidation of the furan ring .
Advanced Research Questions
Q. How can computational modeling predict the supramolecular interactions of this compound in crystal lattices?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model hydrogen-bonding and π-π stacking interactions. For instance, CSD data for (E)-3-(pyridin-4-yl)acrylic acid derivatives reveal that protonated pyridinium salts form Cl-mediated dimers, which can be validated via Hirshfeld surface analysis . Molecular docking (AutoDock Vina) may predict binding to biological targets like enzymes with pyridine-binding pockets .
Q. What strategies mitigate byproduct formation during the synthesis of this compound?
- Methodological Answer : Byproducts often arise from furan ring oxidation or ester hydrolysis side reactions. Optimize reaction conditions:
- Use low-temperature (-10°C) coupling to suppress furan oxidation .
- Replace traditional HCl gas with anhydrous HCl in dioxane for controlled salt formation, minimizing over-acidification .
- Monitor via LC-MS (electrospray ionization) to detect impurities like 6-chloro derivatives (common in halogenated solvents) .
Q. How do structural modifications (e.g., halogenation) impact the biological activity of this compound?
- Methodological Answer : Fluorination at the pyridine ring (e.g., 5-fluoro analogs) enhances metabolic stability and receptor affinity, as seen in related pyridazine-carboxylic acid hydrochlorides . Compare IC values in enzyme assays (e.g., kinase inhibition) between parent and modified compounds. For furan derivatives, replacing the 2-position oxygen with sulfur (thiophene analogs) alters lipophilicity (logP) and bioavailability .
Data Contradiction Analysis
Q. Conflicting reports exist on the compound’s fluorescence properties. How can researchers resolve this?
- Methodological Answer : Discrepancies may arise from varying protonation states or solvent effects. Conduct fluorescence spectroscopy in controlled environments:
- Compare emission spectra in neutral (DMSO) vs. acidic (0.1M HCl) conditions.
- Reference structurally similar fluorophores (e.g., FMP-10: λ=365 nm, λ=450 nm) to identify quenching mechanisms .
Experimental Design Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
